N-cyclopropyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide

Catalog No.
S12640390
CAS No.
M.F
C16H18N4O3
M. Wt
314.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclopropyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]...

Product Name

N-cyclopropyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide

IUPAC Name

N'-cyclopropyl-N-[2-(1H-indole-2-carbonylamino)ethyl]oxamide

Molecular Formula

C16H18N4O3

Molecular Weight

314.34 g/mol

InChI

InChI=1S/C16H18N4O3/c21-14(13-9-10-3-1-2-4-12(10)20-13)17-7-8-18-15(22)16(23)19-11-5-6-11/h1-4,9,11,20H,5-8H2,(H,17,21)(H,18,22)(H,19,23)

InChI Key

DQCCHNHXEYEWNC-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2

N-cyclopropyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is a synthetic compound with the molecular formula C16H18N4O3C_{16}H_{18}N_{4}O_{3} and a molecular weight of approximately 314.34 g/mol. This compound features a cyclopropyl group, an indole moiety, and an ethanediamide structure, indicating potential interactions in biological systems due to its diverse functional groups. The IUPAC name for this compound is N'-cyclopropyl-N-[2-(1H-indole-2-carbonylamino)ethyl]oxamide, which reflects its structural complexity and potential pharmacological applications.

Typical for amides and indole derivatives. Key reactions include:

  • Hydrolysis: Amides can be hydrolyzed to yield corresponding carboxylic acids and amines under acidic or basic conditions.
  • Acylation: The indole nitrogen can participate in acylation reactions, potentially modifying the compound's reactivity and biological activity.
  • Substitution Reactions: The cyclopropyl group may engage in nucleophilic substitution reactions, altering the compound's structure and properties.

These reactions can be significant for modifying the compound to enhance its biological activity or for synthesizing related compounds.

  • Anticancer: Indole derivatives have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory: Some indole-based compounds exhibit anti-inflammatory properties through modulation of signaling pathways.
  • Neuroactive: Given the presence of the indole moiety, this compound may interact with serotonin receptors, influencing mood and cognition.

Further research is necessary to elucidate its specific biological effects and mechanisms of action.

Synthesis of N-cyclopropyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide can be approached through several synthetic routes:

  • Starting Materials: The synthesis may begin with commercially available indole derivatives and cyclopropylamine.
  • Coupling Reactions: Utilizing coupling agents, the cyclopropylamine can be linked to an indole-derived carbonyl compound through amide bond formation.
  • Purification: The final product may require purification through crystallization or chromatographic techniques to achieve the desired purity.

Detailed synthetic protocols would need to be developed to optimize yields and minimize by-products.

The potential applications of N-cyclopropyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide span various fields:

  • Pharmaceutical Development: As a candidate for drug development targeting cancer or neuropsychiatric disorders.
  • Research Tool: Utilized in biochemical assays to study receptor interactions or enzyme inhibition.
  • Chemical Probes: May serve as a molecular probe for understanding biological pathways involving indole derivatives.

Interaction studies could provide insights into how N-cyclopropyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide interacts with various biological targets. These studies might include:

  • Binding Affinity Assays: Evaluating how well the compound binds to specific receptors or enzymes.
  • Cellular Assays: Investigating the effects on cell viability, proliferation, or signaling pathways in vitro.
  • In Vivo Studies: Assessing pharmacokinetics and therapeutic efficacy in animal models.

Such studies would be crucial for understanding its therapeutic potential and safety profile.

Several compounds share structural similarities with N-cyclopropyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-cyclopropyl-N'-methylureaC_{8}H_{12}N_{4}OContains a urea instead of an amide
1-(cyclopropyl)-N-(indol-3-yl)methanamineC_{13}H_{14}N_{2}Features a methanamine linkage
Indole-3-acetic acidC_{10}H_{9}N_{1}O_{2}Naturally occurring plant hormone

These compounds highlight the unique structure of N-cyclopropyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide, particularly its specific arrangement of functional groups that may confer distinct biological activities compared to other indole derivatives.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

314.13789045 g/mol

Monoisotopic Mass

314.13789045 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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